molecular formula C19H18FN3OS B2839854 1-(2-Fluorophenyl)-3-(4-(4-isopropylphenyl)thiazol-2-yl)urea CAS No. 521283-64-7

1-(2-Fluorophenyl)-3-(4-(4-isopropylphenyl)thiazol-2-yl)urea

Cat. No. B2839854
CAS RN: 521283-64-7
M. Wt: 355.43
InChI Key: ZERATSKBNSKFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-3-(4-(4-isopropylphenyl)thiazol-2-yl)urea, also known as FIT-039, is a small molecule inhibitor that has been extensively studied for its potential use in treating several diseases. FIT-039 is a potent inhibitor of the host cell factor C1 (HCF-1), which is essential for the replication of several viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV). In addition, FIT-039 has been shown to have anti-inflammatory and anti-cancer properties.

Scientific Research Applications

  • Antitumor Activities : Research by Ling et al. (2008) demonstrated that some thiazolyl urea derivatives possess promising antitumor activities. This suggests potential applications in cancer research and treatment development.

  • Cytotoxicity and DNA-Topoisomerase Inhibition : Esteves-Souza et al. (2006) studied the cytotoxic effects of urea and thiourea derivatives, finding significant antiproliferative action against certain cancer cells. This research highlights the utility of these compounds in understanding cancer cell dynamics and developing targeted therapies (Esteves-Souza et al., 2006).

  • Antioxidant and Anticholinesterase Activities : Kurt et al. (2015) synthesized coumarylthiazole derivatives containing aryl urea/thiourea groups, which showed inhibitory activity against cholinesterases and potent antioxidant properties. These findings are relevant for the development of treatments for neurological disorders and for understanding oxidative stress mechanisms (Kurt et al., 2015).

  • Role in Feeding and Arousal Regulation : Piccoli et al. (2012) explored the effects of certain urea derivatives on compulsive food consumption, indicating a role in the modulation of feeding and arousal, potentially relevant for treating eating disorders and understanding neural mechanisms of appetite (Piccoli et al., 2012).

  • Cytokinin-like Activity and Plant Morphogenesis : Research by Ricci and Bertoletti (2009) on urea derivatives like forchlorofenuron and thidiazuron showed cytokinin-like activity, impacting cell division and differentiation in plants. This research is essential for agricultural sciences, particularly in plant growth and development studies (Ricci & Bertoletti, 2009).

  • Antibacterial Activity : Zhang et al. (2017) synthesized novel urea- and amide-functionalized thiazole derivatives, which showed considerable antibacterial activity against various bacterial strains. This suggests potential applications in developing new antibacterial agents (Zhang et al., 2017).

  • Antifungal Activity : Mishra et al. (2000) explored the antifungal activity of certain urea derivatives, providing insights into potential applications in agriculture and medicine for the treatment and prevention of fungal infections (Mishra et al., 2000).

  • Potential as Anticancer Agents : Xie et al. (2015) synthesized alkylurea derivatives that exhibited potent antiproliferative activity and low toxicity, suggesting their utility as anticancer agents (Xie et al., 2015).

  • Matrix Metalloproteinase Inhibition : Jacobsen et al. (1999) synthesized thiadiazole urea matrix metalloproteinase inhibitors, which could be useful in the treatment of various diseases, including cancer and inflammatory disorders (Jacobsen et al., 1999).

properties

IUPAC Name

1-(2-fluorophenyl)-3-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-12(2)13-7-9-14(10-8-13)17-11-25-19(22-17)23-18(24)21-16-6-4-3-5-15(16)20/h3-12H,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERATSKBNSKFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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